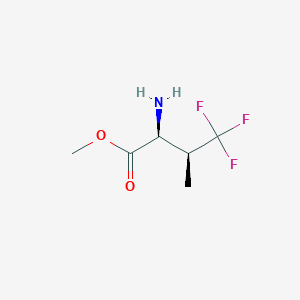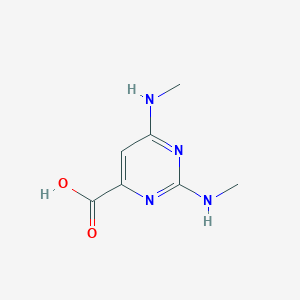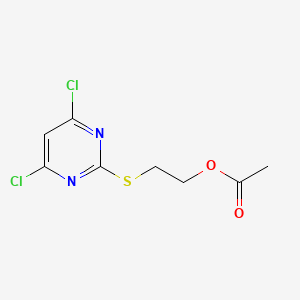
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate is an organic compound with the molecular formula C8H8Cl2N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate typically involves the reaction of 4,6-dichloropyrimidine with thioethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the overall cost of production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction Reactions: The thioether group can be oxidized to a sulfoxide or sulfone, and the acetate group can undergo hydrolysis to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Applications De Recherche Scientifique
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: Similar structure but lacks the thioether group.
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate is unique due to the presence of both the thioether and acetate groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H8Cl2N2O2S |
|---|---|
Poids moléculaire |
267.13 g/mol |
Nom IUPAC |
2-(4,6-dichloropyrimidin-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-5(13)14-2-3-15-8-11-6(9)4-7(10)12-8/h4H,2-3H2,1H3 |
Clé InChI |
VRKIBUUGFPNGFM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCSC1=NC(=CC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


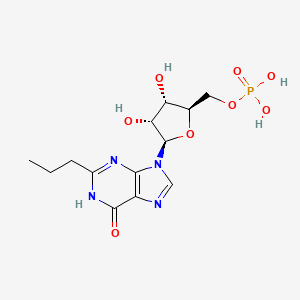

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
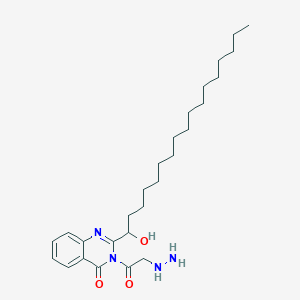
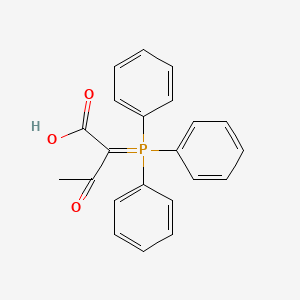

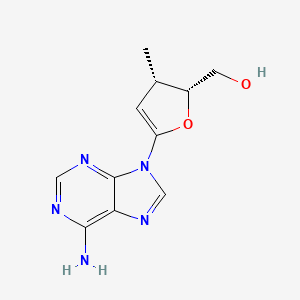
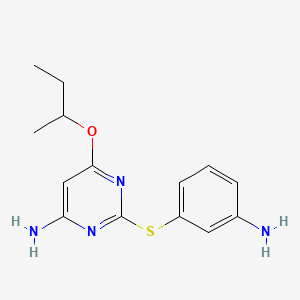
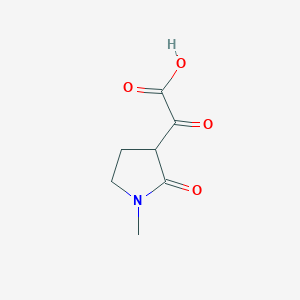
![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
